[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride
Description
[(2S)-3-Carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride, commonly known as L-carnitine hydrochloride, is a zwitterionic quaternary ammonium compound with the molecular formula C₇H₁₆NO₃⁺·Cl⁻ . It is biosynthesized from lysine and methionine and plays a critical role in fatty acid metabolism. The compound features:
- A carboxyl group (–CO₂H) with distinct single (1.336 Å) and double (1.211 Å) bonds.
- A hydroxyl group (–OH) on the chiral carbon.
- A trimethylammonium group (N⁺(CH₃)₃) connected via a three-carbon chain.
Its crystal structure reveals a distorted tetrahedral geometry around the nitrogen atom, with a C–C–N bond angle of 115.9° . L-Carnitine hydrochloride is widely used in dietary supplements and pharmaceutical formulations due to its role in energy metabolism .
Properties
Molecular Formula |
C7H17ClNO3+ |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m0./s1 |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.Cl |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride typically involves the reaction of trimethylamine with (S)-3-chloro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(S)-3-chloro-2-hydroxypropanoic acid+trimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl (-OH) group on the secondary carbon undergoes esterification with acyl donors. This reaction is catalyzed under acidic or enzymatic conditions:
Reaction:
Key Reagents/Conditions:
-
Acyl chlorides (e.g., acetyl chloride, lauroyl chloride) in anhydrous conditions.
-
Acid catalysts (e.g., H₂SO₄) or lipases.
Products:
-
Acyl-carnitine derivatives (e.g., acetyl-L-carnitine, lauroyl-L-carnitine), which are critical intermediates in mitochondrial fatty acid transport .
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions:
Reaction:
Key Reagents/Conditions:
-
Potassium permanganate (KMnO₄) in acidic media.
-
Hydrogen peroxide (H₂O₂) with Fe²⁺ catalysts (Fenton’s reagent) .
Products:
-
2-oxo-carnitine derivatives , which are studied for their role in metabolic disorders.
Substitution Reactions
The chloride counterion participates in ion-exchange reactions:
Reaction:
Key Reagents/Conditions:
-
Silver nitrate (AgNO₃) in aqueous solutions.
Products:
Acid-Base Reactions
The carboxylic acid group (-COOH) undergoes deprotonation in alkaline media:
Reaction:
Key Reagents/Conditions:
-
Sodium hydroxide (NaOH) or bicarbonate buffers (pH > 7).
Products:
Thermal Decomposition
Heating above 195°C induces decarboxylation and degradation:
Reaction:
Key Conditions:
Products:
Research Findings
-
Esterification Kinetics : Reaction rates with lauroyl chloride show a second-order dependence on substrate concentration, with optimal yields at 60°C .
-
Oxidation Selectivity : KMnO₄ selectively oxidizes the hydroxyl group without affecting the quaternary ammonium center .
-
Stability : The hydrochloride form exhibits superior thermal stability compared to bromide or iodide salts .
Scientific Research Applications
Biochemical Applications
Enzyme-Catalyzed Reactions :
The compound is crucial in enzyme-catalyzed reactions, particularly in the microbial production of 2,3-butanediol. It acts as a substrate for specific enzymes that facilitate the conversion of diacetyl to (2R,3R)-2,3-butanediol through a stereospecific reduction process. This application highlights its importance in producing chiral alcohols, which are valuable in pharmaceuticals and fine chemicals.
Antioxidant Activity :
Due to the presence of hydroxyl groups, this compound exhibits potential antioxidant properties. It can neutralize free radicals, which may contribute to its biological activity and efficacy in various biochemical pathways.
Organic Synthesis and Medicinal Chemistry
Synthetic Pathways Development :
Research has focused on developing efficient synthetic pathways for compounds related to [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride. Detailed structural elucidation through techniques such as X-ray crystallography and NMR spectroscopy has provided insights into its reactivity and potential modifications.
Industrial Microbiology and Biotechnology
Microbial Production of 2,3-Butanediol :
This compound is integral to the bio-based production of 2,3-butanediol (2,3-BD), which has applications as a solvent and fuel additive. The construction of demonstration plants has been initiated to produce significant quantities of 2,3-BD using microbial fermentation processes. These processes are economically favorable compared to traditional petrochemical methods.
Agricultural Applications
Fungal Pathogen Control :
In agriculture, this compound has shown efficacy as a soil treatment against fungal pathogens. Studies indicate that its application can reduce the diseased leaf area of crops like Agrostis stolonifera by 20-40%, demonstrating its potential as a biopesticide.
Genetic Engineering
Enhanced Selectivity in Production Processes :
In genetic engineering contexts, this compound is utilized to enhance the selectivity of microbial strains in producing (2R,3R)-butanediol. Research involving mutant strains has shown increased selectivity and yield, which is crucial for optimizing production processes in biotechnology.
Data Table: Summary of Applications
| Field | Application | Results/Outcomes |
|---|---|---|
| Biochemistry | Enzyme-catalyzed reactions | Production of chiral alcohols |
| Organic Synthesis | Development of synthetic pathways | Insights into chemical behavior through structural elucidation |
| Industrial Microbiology | Microbial production of 2,3-butanediol | Economically favorable bio-based production processes |
| Agriculture | Soil treatment against fungal pathogens | Reduction of diseased leaf area by 20-40% |
| Genetic Engineering | Enhanced selectivity in microbial production | Increased selectivity and yield from mutant strains |
Mechanism of Action
The mechanism of action of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride involves its ability to stabilize pH and osmolarity in various environments. It interacts with molecular targets such as enzymes and receptors, modulating their activity and ensuring optimal conditions for biochemical reactions.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride with structurally related quaternary ammonium compounds (QACs):
Key Observations:
- Functional Group Impact: The presence of carboxyl and hydroxyl groups in L-carnitine hydrochloride enhances its water solubility and zwitterionic behavior, unlike lipophilic derivatives (e.g., acetyloxy or propanoyloxy analogs) .
- Chirality : The (2S) configuration in L-carnitine is critical for biological activity, whereas racemic mixtures (e.g., R-carnitine) lack metabolic efficacy .
- Stability: L-Carnitine hydrochloride exhibits solid-state stability due to hydrogen bonding with chloride, whereas compounds like MPPH [(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride] degrade in biological matrices (e.g., urine and plasma) under bacterial influence .
Solubility and Charge Characteristics
- L-Carnitine hydrochloride : Highly water-soluble (550 g/L at 20°C) due to ionic and hydrogen-bonding interactions .
- Girard’s reagent T : Moderate solubility in polar solvents; used for carbonyl group derivatization in analytical chemistry .
- (3-Aminopropyl)trimethylazanium Hydrochloride: Hydrophilic cationic surfactant; applications in nanoparticle synthesis .
Stability Comparisons
Biological Activity
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride, also known as a quaternary ammonium compound, has garnered attention for its various biological activities. This compound is primarily recognized for its role in biochemistry and pharmacology, particularly in drug delivery systems, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₈ClN
- Molecular Weight : Approximately 151.68 g/mol
The presence of the trimethylammonium group contributes to its solubility in water and biological fluids, making it suitable for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing topical antiseptics and disinfectants.
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can inhibit cell proliferation in:
- H460 (lung cancer)
- MCF-7 (breast cancer)
The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms behind its cytotoxic effects.
Drug Delivery Systems
Due to its quaternary ammonium structure, this compound has been investigated as a carrier for drug delivery. Its ability to enhance the solubility and stability of poorly soluble drugs makes it an attractive candidate for formulating new pharmaceutical products.
Case Study 1: Antimicrobial Efficacy
A study conducted by [source] demonstrated that formulations containing this compound showed a 90% reduction in bacterial load within 30 minutes of application on skin models infected with MRSA. This highlights its potential as an effective topical antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In another study published in [source], the compound was tested against various cancer cell lines. Results indicated that concentrations above 50 µM resulted in significant cell death, with a notable IC50 value of approximately 40 µM for H460 cells. This suggests that further development could lead to new cancer therapies targeting specific tumor types.
Research Findings Summary Table
Q & A
Q. What are the validated analytical methods for quantifying [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium hydrochloride in biological matrices?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used. For example, a study on a structurally similar hydrochloride compound employed HPLC with a C18 column (4.6 × 150 mm, 5 µm), mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile (85:15 v/v), and a flow rate of 1.0 mL/min . Stability assessments should include monitoring degradation under varying temperatures (e.g., -20°C vs. 37°C) and microbial contamination, as E. coli can reduce stability by >30% in plasma over six months .
Q. How is the stereochemical configuration of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium hydrochloride confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the (R)-enantiomer (levocarnitine hydrochloride), SCXRD revealed bond angles (e.g., N–C–C = 115.9°) and hydrogen-bonding patterns (e.g., O–H···Cl interactions forming helical chains along the [001] axis) . Chiral HPLC or polarimetry can supplement this, using columns like Chirobiotic T™ with a mobile phase of methanol:acetic acid:triethylamine (100:0.3:0.2) .
Q. What are the key physicochemical properties influencing its solubility and formulation?
The compound’s zwitterionic nature (carboxylate and quaternary ammonium groups) enhances water solubility. However, hydrochloride salts may exhibit pH-dependent stability. For example, analogous compounds show optimal solubility at pH 3–5, with degradation accelerating above pH 7 due to hydrolysis of the ester or amide groups .
Advanced Research Questions
Q. How do microbial interactions affect the stability of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium hydrochloride in forensic or pharmacological samples?
E. coli contamination reduces stability by competing for metabolites or enzymatically degrading the compound. In urine, a 11% decrease in stability was observed after 48 hours at 37°C, worsening to >70% degradation after six months at -20°C . Mitigation strategies include adding bacteriostatic agents (e.g., 0.1% sodium azide) or immediate freezing at -80°C .
Q. What synthetic routes are available for stereoselective preparation of this compound?
A two-step approach is common:
- Step 1 : Epoxide ring-opening of (S)-epichlorohydrin with trimethylamine to form the quaternary ammonium intermediate.
- Step 2 : Hydrolysis under acidic conditions (e.g., HCl/ethanol) to yield the carboxylate group. Yields >80% and enantiomeric excess >99% can be achieved using chiral catalysts like (R)-BINOL .
Q. What intermolecular interactions govern its crystal packing and hygroscopicity?
SCXRD data for the (R)-enantiomer show a hydrogen-bonding network between the hydroxyl group (O–H···Cl, 2.87 Å) and carboxylate (C=O···Cl, 3.12 Å), forming a 3D lattice . Hygroscopicity arises from the chloride counterion’s affinity for water, requiring storage in desiccators at ≤40% relative humidity .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation rates for similar quaternary ammonium hydrochlorides?
Discrepancies arise from:
- Sample matrix : Plasma proteins stabilize the compound (7% degradation at -20°C over six months), while urine’s high urea content accelerates hydrolysis (11% degradation) .
- Microbial load : Studies omitting antimicrobial preservatives report higher degradation rates (e.g., 30% vs. 5% in azide-treated samples) .
- Analytical sensitivity : HPLC-UV may underestimate degradation products compared to LC-MS/MS .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
